molecular formula C11H9BrO3 B2705097 7-Bromospiro[chromane-2,3'-oxetan]-4-one CAS No. 1823924-36-2

7-Bromospiro[chromane-2,3'-oxetan]-4-one

Cat. No.: B2705097
CAS No.: 1823924-36-2
M. Wt: 269.094
InChI Key: FUHRAKQXWLBENJ-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,3'-oxetan]-4-one is a spirocyclic chromanone derivative featuring a chromane (benzopyran) ring fused to an oxetane (3-membered cyclic ether) at the 2-position of the chromane and the 3'-position of the oxetane. The chromane core includes a ketone group at position 4 and a bromine substituent at position 6. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to spirocyclic motifs .

Properties

IUPAC Name

7-bromospiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-7-1-2-8-9(13)4-11(5-14-6-11)15-10(8)3-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRAKQXWLBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[chromane-2,3’-oxetan]-4-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of 7-Bromospiro[chromane-2,3’-oxetan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[chromane-2,3’-oxetan]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

7-Bromospiro[chromane-2,3’-oxetan]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,3’-oxetan]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirochromane Derivatives

Spirocyclic chromanones are widely studied for their conformational rigidity and bioactivity. Key analogs include:

Compound Name Spiro Ring Type Substituents Bioactivity (IC50) Key Reference
7-Bromospiro[chromane-2,3'-oxetan]-4-one Oxetane 7-Br, 4-keto Not reported N/A
Spiro[chromane-2,4'-piperidin]-4-one derivatives (e.g., 106) Piperidine Varied (e.g., sulfonyl bridges) 0.31–5.62 µM (anticancer)
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride Piperidine 6-Br, HCl salt High similarity to target

Key Observations :

  • Oxetane vs. Piperidine-containing analogs (e.g., compound 106) show potent anticancer activity (IC50: 0.31 µM) due to sulfonyl bridges improving solubility and target engagement .
  • Bromine Position : The 7-Br substitution in the target compound contrasts with 6-Br in the piperidine analog , which may alter electronic distribution and steric interactions at binding sites.

Non-Spiro Brominated Chromanones

Simple brominated chromanones provide insights into substituent effects:

Compound Name Substituents Bioactivity Key Reference
7-Bromo-3-chromanone 7-Br, 3-keto Safety data available (no bioactivity reported)
8-Bromo-6-chloro-2-propylchroman-4-one 8-Br, 6-Cl, 2-propyl Synthetic intermediate for Sirtuin 2 inhibitors
3-Bromochroman-4-one 3-Br Half-chair conformation, π-π stacking in crystals

Key Observations :

  • Substituent Position : Bromine at position 7 (target compound) vs. 3 or 8 in analogs may influence electronic effects (e.g., electron-withdrawing) and steric hindrance. For example, 3-Bromochroman-4-one adopts a half-chair conformation stabilized by C–H⋯O hydrogen bonds, while 7-Br substitution may enforce distinct conformational dynamics .
  • Biological Activity: Non-spiro brominated chromanones are often intermediates (e.g., Sirtuin 2 inhibitor synthesis ), whereas spiro derivatives like compound 106 exhibit direct anticancer effects .

Structural and Functional Comparisons

Hydrogen Bonding and Conformation
  • This compound : The oxetane’s oxygen may act as a hydrogen bond acceptor, enhancing interactions with polar residues in target proteins.
  • Spiro-Piperidine Analogs : Piperidine’s nitrogen enables salt formation (e.g., hydrochloride derivatives ), improving solubility and bioavailability compared to neutral oxetane-containing compounds.
  • 3-Bromochroman-4-one : Exhibits weak C–H⋯O bonds and π-π stacking, which stabilize its crystal lattice . The target compound’s spiro structure may disrupt such packing, altering physicochemical properties.

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